molecular formula C20H27ClN2O B4407592 1-[2-(2-benzylphenoxy)ethyl]-4-methylpiperazine hydrochloride

1-[2-(2-benzylphenoxy)ethyl]-4-methylpiperazine hydrochloride

Cat. No. B4407592
M. Wt: 346.9 g/mol
InChI Key: QHDVTWUUQWPRSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-benzylphenoxy)ethyl]-4-methylpiperazine hydrochloride, also known as BRL-15572, is a selective antagonist for the dopamine D3 receptor. It has been studied for its potential therapeutic applications in the treatment of drug addiction, schizophrenia, and Parkinson's disease.

Scientific Research Applications

1-[2-(2-benzylphenoxy)ethyl]-4-methylpiperazine hydrochloride has been studied for its potential therapeutic applications in the treatment of drug addiction, schizophrenia, and Parkinson's disease. In drug addiction, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. In schizophrenia, this compound has been shown to improve cognitive function and reduce negative symptoms in animal models of the disease. In Parkinson's disease, this compound has been shown to reduce dyskinesia, a common side effect of dopaminergic therapy.

Mechanism of Action

1-[2-(2-benzylphenoxy)ethyl]-4-methylpiperazine hydrochloride is a selective antagonist for the dopamine D3 receptor. The dopamine D3 receptor is primarily found in the mesolimbic and mesocortical pathways of the brain, which are involved in reward and motivation. By blocking the dopamine D3 receptor, this compound reduces the rewarding effects of drugs of abuse and reduces drug-seeking behavior. This compound also has an effect on the dopamine D2 receptor, which is involved in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models of drug addiction, this compound has been shown to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation. In animal models of schizophrenia, this compound has been shown to increase the release of acetylcholine in the prefrontal cortex, a key brain region involved in cognitive function. In animal models of Parkinson's disease, this compound has been shown to reduce dyskinesia by reducing the release of dopamine in the striatum, a key brain region involved in motor function.

Advantages and Limitations for Lab Experiments

One advantage of 1-[2-(2-benzylphenoxy)ethyl]-4-methylpiperazine hydrochloride is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other dopamine receptors. One limitation of this compound is its relatively low potency compared to other dopamine receptor antagonists. This can make it difficult to achieve the desired effect without using high doses, which can lead to off-target effects.

Future Directions

There are a number of future directions for the study of 1-[2-(2-benzylphenoxy)ethyl]-4-methylpiperazine hydrochloride. One direction is the development of more potent and selective dopamine D3 receptor antagonists. This could improve the efficacy and reduce the side effects of these drugs. Another direction is the study of the long-term effects of blocking the dopamine D3 receptor. This could provide insight into the potential therapeutic applications of these drugs and their potential risks. Finally, the study of the interaction between this compound and other drugs could provide insight into potential drug interactions and their effects on the dopamine system.

properties

IUPAC Name

1-[2-(2-benzylphenoxy)ethyl]-4-methylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O.ClH/c1-21-11-13-22(14-12-21)15-16-23-20-10-6-5-9-19(20)17-18-7-3-2-4-8-18;/h2-10H,11-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDVTWUUQWPRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=CC=C2CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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